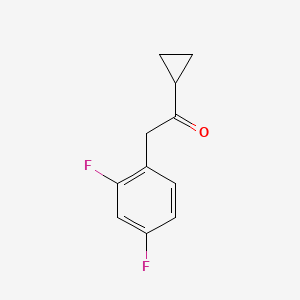

1-Cyclopropyl-2-(2,4-difluorophenyl)-ethanone

Description

1-Cyclopropyl-2-(2,4-difluorophenyl)-ethanone is a fluorinated aromatic ketone featuring a cyclopropane ring attached to the ethanone backbone and a 2,4-difluorophenyl substituent. This compound is structurally characterized by the electron-withdrawing fluorine atoms at the 2- and 4-positions of the phenyl ring, which influence its electronic properties and molecular interactions. The cyclopropyl group introduces steric constraints and may enhance metabolic stability compared to linear alkyl chains.

Properties

IUPAC Name |

1-cyclopropyl-2-(2,4-difluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O/c12-9-4-3-8(10(13)6-9)5-11(14)7-1-2-7/h3-4,6-7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRZQYWMQREIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853804-82-7 | |

| Record name | 1-cyclopropyl-2-(2,4-difluorophenyl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-(2,4-difluorophenyl)-ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopropylbenzene with 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(2,4-difluorophenyl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ethanone group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Cyclopropyl-2-(2,4-difluorophenyl)-ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(2,4-difluorophenyl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity, while the cyclopropyl group may influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Cyclopropyl-2-(2-fluorophenyl)ethanone

This analog differs by having a single fluorine atom at the 2-position of the phenyl ring. Crystallographic studies reveal that the cyclopropane ring forms dihedral angles of 47.6° with the 2-fluorophenyl group, 51.3° with an unsubstituted phenyl ring, and 63.9° with a 4-fluorophenyl group in related diketone derivatives .

1-(2,4-Difluorophenyl)ethanone (CAS 364-83-0)

This simpler analog lacks the cyclopropyl group. It has a molecular weight of 156.13 g/mol and a boiling point of 80–81°C at 25 Torr . However, the cyclopropyl group in the target compound may improve lipophilicity, enhancing membrane permeability in biological systems .

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone (CAS 845823-12-3)

This compound features a trifluoromethyl group instead of cyclopropane and a 3-fluorophenyl substituent. The trifluoromethyl group is strongly electron-withdrawing, which may increase acidity of the α-hydrogen compared to the target compound. The similarity score (0.69) suggests structural divergence, particularly in electronic effects .

Antimicrobial Activity

Compounds with 2,4-difluorophenyl groups, such as tosufloxacin and trovafloxacin, exhibit enhanced bactericidal activity against S. aureus persisters due to improved target binding or penetration . Similarly, 1-(2,4-difluorophenyl)-2-triazolyl-ethanone derivatives demonstrate antifungal activity, suggesting the 2,4-difluoro motif is critical for bioactivity . The cyclopropyl group in the target compound may further modulate pharmacokinetic properties, though specific data are unavailable.

Physicochemical and Structural Comparisons

Biological Activity

Overview

1-Cyclopropyl-2-(2,4-difluorophenyl)-ethanone is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cyclopropyl group and difluorophenyl moiety, which may influence its interaction with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₉F₂O

- Molecular Weight : 204.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The carbonyl group in the compound is crucial for its reactivity, allowing it to form covalent bonds with nucleophilic sites on target proteins. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

These values suggest that the compound has comparable or superior activity compared to established chemotherapeutics.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in cancer progression and metabolic pathways. The mechanism typically involves binding to the active site of these enzymes, thereby preventing substrate access and subsequent catalytic activity.

Case Studies

- Study on Antitumor Effects : A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in increased apoptosis as evidenced by flow cytometry analysis. The compound was found to upregulate caspase-3 activity, indicating a mechanism of action that promotes programmed cell death .

- Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis. The results showed that it selectively inhibited hCA IX at nanomolar concentrations, suggesting it could be developed as a targeted anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.